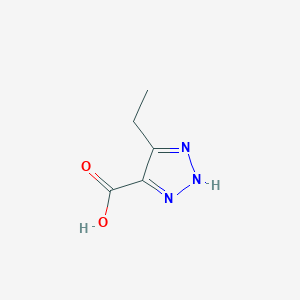

5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

Descripción

Chemical Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows the established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, reflecting the precise structural arrangement of atoms within the molecule. The name systematically describes the parent triazole ring system with specific positional indicators for the substituents, where the numbering begins from the nitrogen atom bearing the hydrogen substituent. The designation "1H" indicates the specific tautomeric form where the hydrogen atom is attached to the nitrogen at position 1, distinguishing it from potential 2H-tautomers that could theoretically exist.

The Chemical Abstracts Service registry number 104497-05-4 provides a unique identifier for this compound within the global chemical literature and commercial databases. This registration system ensures unambiguous identification across different naming conventions and facilitates precise communication within the international chemical community. The compound also carries the European Community number 964-289-3, further establishing its recognition within regulatory and commercial frameworks.

Table 1: Chemical Identification and Classification Data

The structural representation using the Simplified Molecular Input Line Entry System notation CCC1NN=NC=1C(O)=O provides a standardized method for encoding the molecular structure in a linear format, facilitating database searches and computational chemistry applications. This notation system captures the essential connectivity information, including the ethyl chain attachment, the triazole ring system, and the carboxylic acid functionality, enabling precise structural communication across different software platforms and research contexts.

Alternative nomenclature systems occasionally employed in the literature include designations such as "4-ethyl-1H-1,2,3-triazole-5-carboxylic acid" and "5-ethyl-2H-triazole-4-carboxylic acid," reflecting different tautomeric forms or numbering conventions. However, the International Union of Pure and Applied Chemistry standard name remains the preferred systematic designation for unambiguous scientific communication. The existence of these alternative names underscores the importance of registry numbers and standardized structural representations in maintaining clarity within chemical literature.

Historical Context in Heterocyclic Chemistry Research

The development of triazole chemistry traces its origins to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This foundational discovery established the conceptual framework for understanding nitrogen-rich heterocycles and initiated a research trajectory that would eventually lead to the synthesis and characterization of numerous triazole derivatives, including the carboxylic acid-functionalized compounds that represent the subject of contemporary investigations.

The historical progression of triazole chemistry gained significant momentum following the discovery of antifungal activities in azole derivatives in 1944, which demonstrated the profound biological potential of nitrogen-containing heterocycles. This breakthrough catalyzed intensive research efforts focused on understanding the structure-activity relationships within triazole-based compounds and led to the development of various synthetic methodologies for accessing these valuable chemical scaffolds. The recognition that triazole ring structures could coordinate with biological targets, particularly through interactions with heme iron in cytochrome P450 enzymes, established the foundation for their widespread application in medicinal chemistry.

The evolution of synthetic methodologies for triazole construction has paralleled advances in organic chemistry more broadly, with researchers developing increasingly sophisticated approaches for regioselective synthesis and functionalization. The establishment of copper-catalyzed azide-alkyne cycloaddition reactions and other cycloaddition strategies provided reliable methods for constructing 1,2,3-triazole rings with precise regiocontrol. These synthetic advances enabled the systematic exploration of substituted triazole derivatives, including carboxylic acid-functionalized compounds like this compound.

The recognition of triazoles as privileged scaffolds in drug discovery has further accelerated research interest in this class of compounds. The appearance of multidrug-resistant pathogens and the need for novel therapeutic approaches have motivated continued investigation of triazole derivatives with modified substitution patterns. Within this context, carboxylic acid-functionalized triazoles have attracted particular attention due to their potential for forming additional intermolecular interactions and their compatibility with various chemical modification strategies.

Position Within Triazole Carboxylic Acid Derivatives

This compound occupies a distinctive position within the broader family of triazole carboxylic acid derivatives, representing a specific structural variant that combines the 1,2,3-triazole core with both alkyl substitution and carboxylic acid functionality. The compound can be categorized alongside related structures such as the parent 1H-1,2,3-triazole-4-carboxylic acid, which lacks the ethyl substituent and serves as the fundamental scaffold for this derivative class. The introduction of the ethyl group at the 5-position modifies the electronic and steric properties of the molecule, potentially influencing its reactivity, solubility, and biological activity profile.

Comparative analysis with other triazole carboxylic acid derivatives reveals the systematic relationship between structural modifications and molecular properties. The closely related 1H-1,2,3-triazole-4-carboxylic acid, with Chemical Abstracts Service number 16681-70-2 and molecular formula C₃H₃N₃O₂, represents the simplest member of this family. The structural progression from this parent compound to the ethyl-substituted derivative demonstrates how systematic substitution can be employed to fine-tune molecular properties while maintaining the essential triazole carboxylic acid framework.

Table 2: Comparative Analysis of Related Triazole Carboxylic Acid Derivatives

The distinction between 1,2,3-triazole and 1,2,4-triazole carboxylic acid isomers highlights the importance of nitrogen positioning within the ring system. While this compound features adjacent nitrogen atoms in the 1,2,3-configuration, the 1,2,4-triazole-3-carboxylic acid isomer contains an interstitial carbon atom separating one nitrogen from the adjacent pair. These structural differences result in distinct electronic properties, tautomeric behavior, and potential biological activities, emphasizing the precision required in heterocyclic design and synthesis.

The commercial availability and research interest in this compound, as evidenced by its listing in multiple chemical supplier databases with varying purities and quantities, reflects its established position as a valuable research compound. The compound's inclusion in comprehensive chemical databases and its availability from multiple international suppliers indicate sustained research interest and potential applications that extend beyond purely academic investigations. This commercial viability suggests that the compound has demonstrated sufficient utility to warrant large-scale synthesis and distribution within the global chemical research community.

Propiedades

IUPAC Name |

5-ethyl-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-3-4(5(9)10)7-8-6-3/h2H2,1H3,(H,9,10)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPNPBMTBNCWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Grignard Reagent-Based Carboxylation of Dibromo-Triazoles

Starting Material: 1-substituted-4,5-dibromo-1H-1,2,3-triazole (where the substituent can be ethyl or other alkyl groups).

-

- Dissolve the dibromo-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at a mass-to-volume ratio of 1:2–50.

- Cool the solution to between −78 °C and 0 °C.

- Add isopropylmagnesium chloride (a Grignard reagent) in a molar ratio of 0.8–1.5 equivalents relative to the dibromo-triazole and stir for 0.5–2 hours.

- Add a low molecular weight alcohol (e.g., ethanol) to quench excess Grignard reagent.

- Introduce a Grignard reagent-lithium chloride composite to the reaction mixture without isolation.

- Heat the mixture to 10–50 °C and stir for 0.5–2 hours.

- Cool to −30 °C to 0 °C and bubble carbon dioxide through the mixture for 5–30 minutes to carboxylate the intermediate.

- Warm to 20–25 °C and acidify with hydrochloric acid to pH 1–5.

- Extract the product with an organic solvent, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure at 40–50 °C.

- This yields a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.

-

- The mixture is dissolved in a mixed solvent system of THF/METHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) in varying ratios.

- Alkali (inorganic or organic) and methyl iodide are added to methylate the mixture at 0–80 °C for 5–48 hours.

- After reaction completion, aqueous-organic phase separation is performed.

- The organic layer is dried and concentrated to obtain the methyl ester of the 4-bromo-triazole-5-carboxylic acid.

- The aqueous layer is acidified and extracted to isolate the desired 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.

- Crystallization at −5 to 5 °C and vacuum drying at 40 °C yield the pure acid.

One-Step Synthesis from Azides and β-Ketoesters

-

- A one-step method involves reacting an organic azide with a β-ketoester in the presence of a base to form 1,2,3-triazole-4-carboxylic acids directly.

- This method is advantageous for large-scale, safe, and efficient synthesis.

-

- Prepare the azide by diazotization of an amine followed by substitution with sodium azide.

- Combine the azide with a β-ketoester and potassium carbonate in aqueous ethanol.

- Stir the mixture at room temperature or elevated temperature (up to 50 °C) for 20–32 hours.

- Quench the reaction with ammonium hydroxide.

- Extract the product with an organic solvent, wash, dry, and concentrate.

- Purify by silica gel chromatography or crystallization.

-

- This method avoids multi-step halogenation and Grignard reactions.

- It provides a direct route to the triazole carboxylic acid scaffold.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Followed by Functionalization

-

- An alkyne bearing an ethyl substituent or precursor.

- An organic azide.

-

- Perform CuAAC ("click chemistry") to form the 1,2,3-triazole ring regioselectively.

- Post-functionalize the triazole at the 4-position to introduce the carboxylic acid group, often via oxidation or carboxylation reactions.

- Alkylation at the N1 position can be achieved by reaction with alkyl halides such as 3-chlorobenzyl chloride for substituted derivatives.

-

- Reaction temperature typically 60–80 °C.

- Solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred.

- Stoichiometric ratios of alkyne to azide around 1:1.2 improve yield and regioselectivity.

-

- Purity and structure confirmed by HPLC-MS, FTIR, and NMR spectroscopy.

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Yield/Notes |

|---|---|---|---|---|

| Grignard Carboxylation | 1-substituted-4,5-dibromo-1,2,3-triazole | Isopropylmagnesium chloride, CO2, acid workup | High regioselectivity, scalable | ~53% yield (example) |

| One-Step Azide + β-Ketoester | Organic azide, β-ketoester | Base (K2CO3), aqueous ethanol, room temp to 50 °C | Simple, direct synthesis | Up to 80% reported in related systems |

| CuAAC + Post-Functionalization | Alkyne, organic azide | Cu catalyst, DMSO/DMF, alkyl halides | Regioselective, versatile | Dependent on optimization |

The Grignard-based method allows selective mono-substitution on the dibromo-triazole ring, enabling controlled introduction of the carboxylic acid at the 4-position after carboxylation with CO2.

The one-step azide and β-ketoester method is notable for its operational simplicity and potential for scale-up, though it requires careful azide preparation and handling.

CuAAC is a widely used "click" reaction providing excellent regioselectivity for 1,4-disubstituted triazoles, with subsequent functionalization steps enabling the introduction of carboxylic acid groups.

Purification typically involves crystallization under controlled temperature and vacuum drying to obtain high-purity products.

Analytical techniques such as NMR, FTIR, and HPLC-MS are essential for confirming the structure and purity of the synthesized 5-ethyl-1H-1,2,3-triazole-4-carboxylic acid.

The preparation of this compound can be achieved through multiple synthetic strategies, each with distinct advantages. The Grignard reagent carboxylation of dibromo-triazoles offers a robust and scalable approach with moderate yields. The one-step azide and β-ketoester method provides a streamlined synthesis route suitable for large-scale production. CuAAC followed by functionalization offers high regioselectivity and versatility for derivative synthesis. Selection of the method depends on available starting materials, desired scale, and purity requirements.

Análisis De Reacciones Químicas

Types of Reactions: 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The triazole ring can be reduced under specific conditions to yield different products.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, alkylating agents, and acylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction of the triazole ring can produce partially or fully reduced triazole derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Properties

One of the significant applications of 5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is in the development of antiviral agents. Research has indicated that derivatives of triazole compounds exhibit activity against viral infections. For instance, studies have shown that triazole derivatives can inhibit viral replication, making them potential candidates for antiviral drug development .

Antivenom Development

Recent investigations have highlighted the effectiveness of 1-arylsulfonylamino derivatives of triazole-4-carboxylic acid in neutralizing snake venom activities. In vitro studies demonstrated that these compounds could inhibit hemolysis and edema induced by Bothrops jararaca venom, suggesting their potential use in antivenom formulations .

Agricultural Applications

Fungicides

The triazole ring system is well-known for its fungicidal properties. Compounds based on this compound have been explored for their ability to combat fungal pathogens in crops. The mechanism involves inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This action makes triazoles effective against a range of agricultural pests and diseases .

Materials Science

Polymer Chemistry

In the field of materials science, triazole-containing compounds are utilized to modify polymer matrices. The incorporation of this compound into polymer structures can enhance thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for industrial uses .

Case Study 1: Antiviral Activity

A study published in Pharmaceutical Research evaluated various triazole derivatives for their antiviral efficacy against influenza viruses. Among these, this compound derivatives showed promising results in inhibiting viral replication in cell cultures. The study suggested further optimization could lead to effective antiviral therapies .

Case Study 2: Agricultural Efficacy

Research conducted on the application of triazole fungicides demonstrated significant reductions in fungal infections in crops treated with formulations containing this compound. Field trials indicated an increase in yield and quality of produce compared to untreated controls .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 5-ethyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, triazole derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, triazole-based antifungal agents inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The nature of substituents at positions 1, 4, and 5 significantly alters the compound’s properties:

Actividad Biológica

5-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential as an enzyme inhibitor and its promising antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a triazole ring with a carboxylic acid functional group and an ethyl substituent. The presence of the ethyl group at the 5-position enhances its chemical properties and biological activities, contributing to its unique reactivity profile.

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 142.12 g/mol |

| Solubility | Soluble in polar solvents like water and methanol |

The biological activity of this compound primarily involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes, inhibiting their activity through various mechanisms such as:

- Hydrogen Bonding : The compound can form hydrogen bonds with amino acids in enzyme active sites.

- π-π Interactions : These interactions enhance binding affinity to target proteins.

This mechanism disrupts biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities.

Antimicrobial Activity

Research has shown that derivatives of 1,2,3-triazoles exhibit significant antimicrobial properties. For instance, studies indicated that compounds similar to this compound demonstrated effective inhibition against various bacterial strains. The compound's ability to target bacterial enzymes contributes to its efficacy.

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole derivatives. For example:

- A study on triazole derivatives showed that compounds with similar structures could induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating autophagy pathways .

The effectiveness of these compounds against different cancer cell lines suggests that this compound could be a valuable lead for further development in cancer therapy.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of triazole derivatives in an animal model. The results demonstrated that these compounds significantly reduced pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . This suggests a potential application for this compound in treating inflammatory diseases.

Case Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibitory properties of triazole derivatives. The findings revealed that these compounds could effectively inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. Specific derivatives exhibited selectivity towards COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-ethyl-1H-1,2,3-triazole-4-carboxylic acid, and what factors influence yield optimization?

- Methodology : Cyclocondensation reactions are widely employed. For example, azide-alkyne Huisgen cycloaddition under Cu(I) catalysis is a key step. Ethyl ester intermediates (e.g., ethyl 1-hydroxy-triazole-4-carboxylate) are synthesized via refluxing in solvents like DMF or THF with catalysts (e.g., NaN₃), followed by hydrolysis to the carboxylic acid . Yield optimization depends on solvent polarity, reaction temperature (50–100°C), and catalyst loading. Purification via recrystallization (ethanol or PhMe) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl group at N1) and confirms triazole ring formation .

- IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

- XRD : Resolves crystal packing and hydrogen-bonding networks in solid-state structures .

Q. How can researchers mitigate side reactions during triazole ring formation?

- Methodology :

- Use stoichiometric control of azide and alkyne precursors to minimize dimerization.

- Optimize reaction time (3–5 hours) and temperature (50–80°C) to prevent overfunctionalization .

- Additives like sodium acetate buffer pH in cyclocondensation steps .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for triazole-carboxylic acid derivatives?

- Methodology :

- Perform comparative DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR/IR spectra and validate experimental peaks .

- Use HPLC-MS to detect trace impurities (e.g., unreacted esters) that may skew spectral interpretations .

- Cross-reference crystallographic data (e.g., CCDC entries) to confirm substituent orientations .

Q. How can reaction engineering improve scalability of this compound synthesis?

- Methodology :

- Apply factorial design to test variables: solvent (DMF vs. THF), catalyst (CuI vs. Ru), and temperature. Use ANOVA to identify significant factors .

- Implement flow chemistry for continuous azide handling, reducing explosion risks .

- Optimize workup: Replace traditional extraction with membrane separation for acid isolation .

Q. What computational tools predict the reactivity of this compound in metal coordination or bioactivity studies?

- Methodology :

- Docking simulations : Screen for binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

- Reactivity descriptors : Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites for functionalization .

- MD simulations : Model stability of metal complexes (e.g., Cu²⁺) in aqueous media .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Methodology :

- Conduct accelerated stability studies :

- pH 2–9 buffers : Monitor degradation via HPLC at 25–60°C over 14 days .

- Identify degradation products (e.g., decarboxylated triazoles) using LC-MS .

- Arrhenius modeling : Predict shelf-life under storage conditions .

Methodological Design Considerations

Designing a study to compare catalytic efficiency in triazole synthesis: Cu(I) vs. Ru(II)

- Protocol :

- Step 1 : Synthesize azide and alkyne precursors (e.g., ethyl propiolate).

- Step 2 : Perform reactions in parallel with CuI (2 mol%) vs. [RuCl₂(p-cymene)]₂ (1 mol%) at 60°C in DMF .

- Step 3 : Quantify yields via ¹H NMR (internal standard: 1,3,5-trimethoxybenzene).

- Step 4 : Analyze turnover frequency (TOF) and catalyst recyclability .

Approach to resolve conflicting bioactivity data in triazole-carboxylic acid derivatives

- Framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.